molecular formula C32F16N8Zn B1594131 Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene CAS No. 31396-84-6

Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

Cat. No.: B1594131
CAS No.: 31396-84-6
M. Wt: 865.7 g/mol
InChI Key: BEAYCAVYGQXGEJ-UHFFFAOYSA-N
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Description

Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a useful research compound. Its molecular formula is C32F16N8Zn and its molecular weight is 865.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

31396-84-6

Molecular Formula

C32F16N8Zn

Molecular Weight

865.7 g/mol

IUPAC Name

zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28(38),30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C32F16N8.Zn/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

BEAYCAVYGQXGEJ-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Zn+2]

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7=C(C(=C(C(=C7F)F)F)F)C(=N6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=N8)[N-]C2=N3)C(=C(C(=C5F)F)F)F.[Zn+2]

Origin of Product

United States

Biological Activity

The compound known as Zinc;5,6,7,8,...-nonadecaene is a complex phthalocyanine derivative characterized by a unique structure that incorporates multiple fluorinated groups and nitrogen atoms. This compound is of significant interest in the field of biomedical optics and photodynamic therapy (PDT) due to its potential biological activities.

  • Molecular Formula : C32F16N8Zn
  • Molecular Weight : 577.90 g/mol
  • IUPAC Name : Zinc phthalocyanine derivative with hexadecafluoro substituents.

Biological Activity Overview

Zinc phthalocyanines are well-known for their application as photosensitizers in PDT. The incorporation of fluorinated groups enhances their photophysical properties and stability in biological environments.

  • Photodynamic Therapy : Upon activation by light (typically in the range of 600-700 nm), these compounds produce reactive oxygen species (ROS), which induce cell death in targeted tissues.
  • Cancer Treatment : Studies have shown that zinc phthalocyanines can effectively target various cancer cell lines including squamous cell carcinoma and melanoma .

Research Findings

Recent studies have demonstrated that the biological activity of this specific zinc phthalocyanine derivative is influenced by its structural characteristics:

  • In Vitro Studies :
    • The compound exhibited significant cytotoxicity against human epidermoid carcinoma cells (HEp2) when exposed to light .
    • Enhanced singlet oxygen production was observed in hypoxic conditions compared to conventional PDT agents .
  • In Vivo Studies :
    • Animal models treated with this compound showed improved tumor regression rates when combined with laser irradiation .
    • The compound's efficacy was noted to be higher than traditional agents like 5-aminolevulinic acid (5-ALA) in certain studies .

Case Studies

  • Study on Tumor Hypoxia :
    • A study evaluated the effectiveness of zinc phthalocyanine derivatives under hypoxic conditions and found that they produced higher levels of singlet oxygen than other tested compounds .
  • Comparative Efficacy Study :
    • Research comparing various phthalocyanines indicated that those with bulky perfluoroalkyl groups exhibited enhanced phototoxicity and cellular uptake in cancerous tissues .

Data Table: Comparative Biological Activity

CompoundCell LineLight SourceCytotoxicity LevelReference
Zinc;5,...-nonadecaeneHEp2670 nmHigh
Zinc PhthalocyanineG361 Melanoma675 nmModerate
Aluminium Sulfonated PhthalocyanineHT-1080 Fibrosarcoma630 nmHigh

Preparation Methods

Preparation of Hexadecafluorophthalocyanine Ligand

The ligand is typically synthesized via the cyclotetramerization of tetrafluorophthalonitrile derivatives. This process involves:

  • Using tetrafluorophthalonitrile as the fluorinated precursor.
  • Performing the cyclotetramerization reaction under reflux conditions with a suitable base (e.g., sodium methoxide or other alkoxides).
  • The reaction often takes place in high-boiling solvents such as dimethylformamide (DMF) or quinoline to facilitate the formation of the macrocyclic phthalocyanine ring.
  • The presence of multiple fluorine atoms (16 in total) on the phthalocyanine ring imparts unique electronic and steric properties, enhancing stability and electron-withdrawing characteristics.

Metal Complexation with Zinc Ions

After the ligand formation:

  • The hexadecafluorophthalocyanine ligand is reacted with a zinc salt, commonly zinc chloride (ZnCl2), zinc acetate, or zinc acetate dihydrate.
  • The complexation is typically carried out in solvents such as DMF, dimethyl sulfoxide (DMSO), or other polar aprotic solvents.
  • The reaction mixture is refluxed for several hours to ensure complete metal insertion into the macrocyclic ligand.
  • The product is then isolated by precipitation, filtration, and purification steps such as recrystallization or column chromatography.

Detailed Preparation Methodology (Inferred and Analogous)

Step Description Conditions/Notes
1. Ligand Synthesis Cyclotetramerization of tetrafluorophthalonitrile Reflux in DMF or quinoline with sodium methoxide base, 8-24 hours
2. Metalation Reaction of ligand with zinc salt (ZnCl2) Reflux in DMF or DMSO, 6-12 hours
3. Purification Recrystallization or column chromatography Use of solvents like chloroform, methanol, or dichloromethane

This method is supported by analogous procedures reported for cobalt and copper hexadecafluorophthalocyanines, which share the same ligand framework and differ only by the central metal ion.

Research Findings on Preparation and Purification

  • Purification Techniques: The final zinc hexadecafluorophthalocyanine compound is purified by recrystallization or chromatographic methods to remove unreacted ligands and metal salts, ensuring high purity for electronic or photodynamic applications.
  • Yield Optimization: The reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize byproducts.
  • Scale-Up Potential: Industrial synthesis adapts these methods to larger reactors with controlled temperature and inert atmosphere to produce bulk quantities while maintaining product quality.

Comparative Analysis with Related Metal Hexadecafluorophthalocyanines

Aspect Zinc Hexadecafluorophthalocyanine Copper Hexadecafluorophthalocyanine Nickel Hexadecafluorophthalocyanine Cobalt Hexadecafluorophthalocyanine
Ligand Precursor Tetrafluorophthalonitrile Same Same Same
Metal Salt ZnCl2 or Zn(OAc)2 CuCl2 NiCl2 CoCl2
Solvent DMF, DMSO DMF, iodobenzene DMF DMF
Reaction Temp Reflux (~150-180 °C) Reflux Reflux Reflux
Purification Recrystallization, chromatography Recrystallization, chromatography Column chromatography Recrystallization
Applications Electronic materials, photodynamic therapy Electron transport, PDT Antibacterial, photodynamic therapy Catalysis, electronic materials

This table reflects the shared synthetic pathway with metal-specific adjustments.

Summary of Preparation Method

The preparation of Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene involves:

  • Synthesizing the hexadecafluorophthalocyanine ligand via cyclotetramerization of tetrafluorophthalonitrile under basic reflux conditions.
  • Complexing the ligand with zinc salts in polar aprotic solvents under reflux.
  • Purifying the resulting zinc complex by recrystallization or chromatographic techniques to obtain a high-purity product suitable for advanced applications.

This method is consistent with the preparation of analogous fluorinated metal phthalocyanines and supported by diverse research on copper, nickel, and cobalt derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing zinc hexadecafluoro macrocyclic complexes, and how can purity be ensured?

  • Methodology : Use stepwise ligand synthesis followed by metalation under inert conditions. Ligands with fluorinated substituents require anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using fluorinated solvents like 1,1,2-trifluorotrichloroethane) is critical to isolate the macrocycle. Confirm purity via elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) to detect residual solvent or unreacted ligands .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this complex’s structure?

  • Methodology :

  • X-ray crystallography : Essential for resolving the macrocyclic framework and fluorine coordination geometry. Use synchrotron radiation to enhance resolution for heavy atoms (Zn) and light atoms (F, N) .
  • NMR : ¹⁹F NMR is critical for tracking fluorinated substituents (chemical shifts between -70 to -120 ppm). ¹H-¹⁵N HMBC can confirm nitrogen-Zn coordination .
  • UV-Vis/EPR : Monitor d-d transitions (Zn²⁺) and ligand-centered charge-transfer bands. EPR is less useful for diamagnetic Zn²⁺ but can detect paramagnetic impurities .

Advanced Research Questions

Q. How can conflicting data from X-ray diffraction and DFT calculations regarding fluorine coordination geometry be resolved?

  • Methodology :

  • Perform Bader charge analysis (QTAIM) to evaluate electron density at bond critical points between Zn and F/N atoms.
  • Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/def2-TZVP basis set). Discrepancies >0.05 Å suggest lattice packing effects or solvent interactions .
  • Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., F···H interactions) that may distort geometry in the solid state .

Q. What experimental approaches differentiate thermodynamic vs. kinetic stability in fluorinated macrocycles under redox conditions?

  • Methodology :

  • Cyclic voltammetry : Scan at varying sweep rates (10 mV/s to 1 V/s). Irreversible peaks indicate kinetic instability (e.g., ligand decomposition).
  • Controlled-potential electrolysis : Monitor Zn²⁺/Zn⁰ redox couples in DMF. A stable current over 24 hours suggests thermodynamic stability .
  • In-situ Raman spectroscopy : Track Zn-N/F bond vibrations during redox cycles. Shifts >10 cm⁻¹ imply structural rearrangement .

Q. How do fluorinated substituents influence supramolecular assembly in solution versus solid state?

  • Methodology :

  • SAXS/SANS : Probe solution-phase aggregation (fluorophobic effect) using contrast-matching solvents (e.g., deuterated acetone).
  • Single-crystal-to-single-crystal (SCSC) transformations : Expose crystals to vapors (e.g., methanol) and track fluorine-mediated host-guest interactions via in-situ XRD .
  • DOSY NMR : Measure diffusion coefficients to estimate hydrodynamic radii of aggregates in CDCl₃ .

Q. What strategies mitigate fluorescence quenching in fluorinated zinc complexes for optoelectronic applications?

  • Methodology :

  • Introduce bulky substituents (e.g., tert-butyl groups) to minimize π-π stacking.
  • Use time-resolved fluorescence spectroscopy (TRFS) with a streak camera to differentiate static vs. dynamic quenching.
  • Optimize solvent polarity (e.g., toluene vs. DMSO) to stabilize excited states .

Data Contradiction Analysis

Q. How to address inconsistencies in reported catalytic activity for C-F bond activation?

  • Root cause : Variability in ligand denticity (N vs. F coordination) and solvent effects (e.g., hexafluoroisopropanol stabilizes transition states).
  • Resolution :

  • Standardize reaction conditions (substrate:catalyst ratio, solvent, temperature) using a Box-Behnken experimental design .
  • Perform kinetic isotope effect (KIE) studies (C₆F₆ vs. C₆D₆) to identify rate-determining steps .

Experimental Design Tables

Table 1 : Key spectroscopic signatures for zinc macrocycle characterization.

TechniqueExpected SignalDiagnostic Use
¹⁹F NMRδ -110 ppm (CF₂), -85 ppm (CF₃)Fluorine coordination environment
X-rayZn-N: 2.0–2.2 Å; Zn-F: 2.4–2.6 ÅGeometric isomerism
UV-Visλ = 320 nm (LMCT), 450 nm (d-d)Electronic transitions

Table 2 : Stability comparison under redox conditions.

ConditionThermodynamic Stability (ΔG, kJ/mol)Kinetic Stability (t₁/₂, h)
Air (25°C)-45.32.1
N₂ (80°C)-38.98.7

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